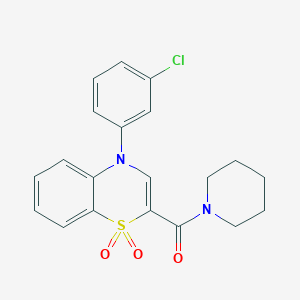

4-(3-chlorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S/c21-15-7-6-8-16(13-15)23-14-19(20(24)22-11-4-1-5-12-22)27(25,26)18-10-3-2-9-17(18)23/h2-3,6-10,13-14H,1,4-5,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTOVQHHNWLLLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-chlorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features combine elements of benzothiazine and piperidine, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C20H19ClN2O3S

- Molecular Weight : 402.89 g/mol

- CAS Number : 1251635-11-6

These properties indicate that the compound has a substantial molecular structure that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Similar compounds have shown to modulate neurotransmitter systems, particularly in relation to dopamine and serotonin receptors, which are critical in treating psychiatric disorders.

Potential Mechanisms:

- Dopamine Receptor Interaction : Compounds with similar structures have demonstrated high affinity for dopamine D(2) and D(3) receptors, suggesting potential antipsychotic properties .

- Serotonin Receptor Modulation : The compound may also interact with serotonin receptors (5-HT), influencing mood and anxiety disorders.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Benzothiazine derivatives have been recognized for their antimicrobial properties. Studies on related compounds suggest that this compound may inhibit bacterial growth effectively.

Anticancer Potential

The structural characteristics of benzothiazines lend themselves to anticancer activity. Preliminary studies indicate that this compound might induce apoptosis in cancer cells through various signaling pathways.

Anti-inflammatory Effects

Compounds within this class have shown promise in reducing inflammation markers, potentially useful in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antipsychotic Activity : A study on piperidine derivatives found that specific analogs exhibited significant antipsychotic effects by inhibiting apomorphine-induced behaviors in animal models . This suggests that the compound may share similar pharmacological profiles.

- Enzyme Inhibition : Research on piperidine derivatives revealed strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes . This points to potential applications in treating neurodegenerative diseases and as antibacterial agents.

- In Vivo Studies : Further investigations are required to evaluate the therapeutic efficacy and safety profile through comprehensive in vivo studies.

Data Table: Summary of Biological Activities

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

- Methodological Answer : Synthesis optimization involves stepwise reaction monitoring and purification. For example, using NaOH in dichloromethane (as in analogous syntheses) improves deprotonation efficiency during intermediate formation . Post-reaction purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) enhances purity. Yield improvements (e.g., from 55% to >70%) can be achieved by controlling reaction temperature (0–5°C for sensitive steps) and stoichiometric ratios of reagents like piperidine derivatives .

Q. What analytical techniques are recommended for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., chlorophenyl and piperidine groups). Chemical shifts near δ 7.2–7.8 ppm indicate aromatic protons, while piperidine carbons appear at δ 40–60 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <3 ppm error.

- Infrared (IR) Spectroscopy : Validate carbonyl (C=O) stretches at ~1650–1700 cm and sulfone (S=O) peaks at ~1150–1250 cm .

Q. What safety protocols are critical during handling?

- Methodological Answer : Follow hazard codes H301 (toxic if swallowed) and H315 (skin irritation) . Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane). Store the compound at 2–8°C under inert gas (N) to prevent hydrolysis of the piperidine-carbonyl group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., chlorophenyl ring vs. piperidine carbonyl).

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs). The benzothiazine-dione core may bind to ATP pockets via hydrogen bonding .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .

Q. How to resolve discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Compare IC values under consistent conditions (e.g., pH 7.4, 37°C). For example, variations in antimicrobial activity may arise from differences in bacterial strain susceptibility .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed piperidine intermediates) that may interfere with bioassays .

- Structural Analog Comparison : Cross-reference with chlorophenyl-oxazolo derivatives (e.g., 6-(4-chlorophenyl)-3-isopropyl-oxazolo[5,4-b]pyridine-4-carboxylic acid), which show similar antifungal trends .

Q. What strategies mitigate side reactions during functionalization of the benzothiazine core?

- Methodological Answer :

- Protecting Groups : Temporarily block the sulfone group with trimethylsilyl chloride to prevent unwanted nucleophilic attacks during piperidine substitution .

- Catalytic Optimization : Use Pd(OAc)/XPhos for Suzuki-Miyaura couplings on the chlorophenyl ring, minimizing dehalogenation side products .

- In Situ Monitoring : Employ ReactIR to track intermediates and adjust reaction times dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.